oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
説明
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特性
IUPAC Name |
oxan-4-yl 3-pyridin-2-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(21-12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUNKNLUXLKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS number search for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
An In-depth Technical Guide to oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate for Researchers and Drug Development Professionals
Abstract
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry. Its prevalence is notable, with over 20 FDA-approved drugs featuring this scaffold.[1] The significance of the pyrrolidine ring stems from several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudo-rotation" is crucial for creating molecules with specific spatial arrangements of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3]
-
Stereochemistry: The carbon atoms of the pyrrolidine ring can be chiral centers, allowing for the introduction of stereoisomers with distinct biological activities and pharmacokinetic profiles.
-
Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can be a hydrogen bond donor, facilitating interactions with target proteins.[4]
-
Synthetic Accessibility: A wide array of synthetic methods are available for the construction and functionalization of the pyrrolidine ring, making it an attractive starting point for the synthesis of diverse compound libraries.[2][5]
The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[2] In the case of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, the N-1 position is functionalized with a carbamate group.
Molecular Structure and Key Functional Groups
The structure of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate combines three key pharmacophoric elements. A detailed examination of each component is crucial for understanding the molecule's potential properties and applications.
Figure 1: Chemical structure of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.
The 3-(Pyridin-2-yloxy) Substituent
The pyridine ring is a common bioisostere of the benzene ring in drug design. Its inclusion can offer several advantages, including improved pharmacokinetic properties and metabolic stability.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence solubility and interactions with biological targets.
The pyridin-2-yloxy moiety, in particular, has been explored in various bioactive compounds. The ether linkage to the 3-position of the pyrrolidine ring introduces a degree of conformational flexibility, which can be important for optimal binding to a target.
The Oxan-4-yl Carbamate Moiety
The oxane (tetrahydropyran) ring is another structural motif frequently employed in medicinal chemistry to enhance the developability of drug candidates. It is often used to improve properties such as:
-
Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Metabolic Stability: The saturated nature of the ring can make it more resistant to metabolic degradation compared to aromatic systems.
-
Lipophilicity: The oxane ring can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
The carbamate linker connects the pyrrolidine nitrogen to the oxane ring. Carbamates are known to be relatively stable functional groups and are found in numerous approved drugs.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can be envisioned through a multi-step process. The following is a hypothetical, yet chemically sound, protocol.
Figure 2: Proposed synthetic workflow for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.
Step-by-Step Protocol
Step 1: Synthesis of tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
-
To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloropyridine or 2-fluoropyridine (1.1 equivalents) in DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate (1 equivalent) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude 3-(pyridin-2-yloxy)pyrrolidine salt.
Step 3: Synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
-
Dissolve the crude 3-(pyridin-2-yloxy)pyrrolidine salt (1 equivalent) in an anhydrous aprotic solvent such as DCM.
-
Add a base, such as triethylamine or diisopropylethylamine (2.5 equivalents), to neutralize the salt and act as an acid scavenger.
-
Cool the mixture to 0 °C and add a solution of oxan-4-yl chloroformate (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Physicochemical Properties and Analytical Characterization
The following table summarizes the predicted physicochemical properties of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. These values are estimations and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| LogP | ~1.5 - 2.5 |
| Topological Polar Surface Area (TPSA) | ~60 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the carbamate C=O stretch and C-O ether bonds would be expected.
Potential Applications in Drug Discovery
The structural motifs present in oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate suggest potential utility in several therapeutic areas. The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS).[2] Furthermore, pyridine derivatives have been investigated for a wide range of biological activities, including antibacterial and anticancer properties.[6][7]
The combination of these fragments could lead to novel compounds with interesting pharmacological profiles. For instance, the molecule could be explored as:
-
CNS agents: Modulating the properties of the pyrrolidine ring and its substituents is a common strategy in the design of drugs for neurological disorders.[8]
-
Antibacterial agents: The pyridine moiety is present in several antibacterial compounds, and its incorporation could confer antimicrobial activity.[6]
-
Enzyme inhibitors: The specific three-dimensional arrangement of functional groups could allow for potent and selective inhibition of various enzymes.
Conclusion
Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate represents a novel chemical entity with significant potential in the field of drug discovery. By understanding the individual contributions of its pyrrolidine, pyridine, and oxane components, researchers can better predict its properties and design synthetic strategies. The proposed synthetic pathway provides a practical starting point for the preparation of this and related compounds for further biological evaluation. As with any novel compound, thorough experimental characterization will be crucial to validate its structure and explore its full therapeutic potential.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
-
ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. [Link]
-
PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]
-
NextSDS. 2-(Oxan-4-yloxy)pyridine-3-carboxylic acid — Chemical Substance Information. [Link]
-
Chemspace. 2-(oxan-4-yl)-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyrrolidine-1-carboxamide. [Link]
-
Google APIs. SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID. [Link]
-
Osaka University Knowledge Archive. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
ResearchGate. Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. [Link]
- Google Patents. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use.
-
MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
Advanced Safety Data Sheet (SDS) & Physicochemical Profiling Guide: Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Executive Summary & Structural Rationale
In modern drug development, the rational design of synthetic intermediates and active pharmaceutical ingredients (APIs) requires a deep understanding of structural causality. Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a highly specialized, rigidified scaffold frequently utilized in the development of kinase inhibitors and GPCR modulators.
The structural architecture of this molecule is deliberate:
-
Oxan-4-yl (Tetrahydropyran) Ring: Acts as a bioisostere for aliphatic chains. The incorporation of the oxygen heteroatom reduces the overall lipophilicity (LogP) while providing steric shielding that resists cytochrome P450 (CYP)-mediated aliphatic hydroxylation.
-
Carbamate Linkage: Serves as a metabolically stable, rigid hydrogen-bond acceptor, significantly less prone to enzymatic cleavage than standard ester linkages.
-
3-(Pyridin-2-yloxy)pyrrolidine Core: The basic pyridine moiety dictates the molecule's ionization state at physiological pH, while the ether linkage provides rotational flexibility necessary for optimal target-pocket binding.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical parameters is critical for predicting the molecule's behavior during formulation, storage, and in vivo administration.
Table 1: Physicochemical Properties & Mechanistic Significance
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₁₅H₂₀N₂O₄ | Defines the stoichiometric boundaries of the scaffold. |
| Molecular Weight | 292.33 g/mol | Optimal for oral bioavailability, strictly adhering to Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Balances aqueous solubility with lipid membrane permeability. |
| pKa (Pyridine N) | ~4.5 | Protonated in the stomach (pH ~1.5), neutral in the intestine (pH ~7.4), driving absorption dynamics. |
| H-Bond Donors | 0 | Enhances membrane permeability by reducing the desolvation energy required to cross lipid bilayers. |
| H-Bond Acceptors | 5 | Facilitates targeted, high-affinity interactions within kinase hinge regions. |
Hazard Identification & Mechanistic Toxicology
Standard safety data sheets often list hazards without explaining their origins. As mandated by the[1] and aligned with the [2], the following classifications are grounded in the molecule's structural biology.
Table 2: GHS Hazard Classifications & Mechanistic Rationale
| Hazard Class | Category | Signal Word | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | High membrane permeability allows rapid systemic absorption of the bioactive pharmacophore, potentially interacting with off-target CNS receptors. |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | The basicity of the pyridine ring disrupts the acidic mantle of the epidermis (pH ~5.5), inducing localized inflammation. |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Direct contact induces localized pH shifts, leading to mild corneal protein denaturation. |
Emergency Response & Spill Mitigation
Causality-Driven Cleanup: Do NOT use strongly acidic neutralizing agents (e.g., hydrochloric acid solutions) during spill cleanup. Strong acids will catalyze the solvolysis of the carbamate linkage, releasing free 3-(pyridin-2-yloxy)pyrrolidine and carbon dioxide gas, which can aerosolize the active pharmacophore. Instead, utilize chemically inert absorbents (e.g., diatomaceous earth) and sweep into sealed, properly labeled containers.
Stability, Storage, and Degradation Pathways
To comply with[3], the compound must be stored under controlled conditions (2–8 °C) in an inert atmosphere (Argon or Nitrogen).
Degradation Causality:
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by atmospheric oxygen or peroxides over prolonged periods.
-
Carbamate Hydrolysis: Exposure to ambient moisture combined with trace acidic or basic impurities will trigger the hydrolytic cleavage of the carbamate bond.
Fig 1: Hydrolytic degradation pathway of the carbamate linkage.
Self-Validating Experimental Protocols
To ensure data integrity, every analytical and biological assay must function as a self-validating system incorporating internal causality checks.
Protocol 1: LC-MS/MS Purity & Stability Assessment
Traditional LC-MS mobile phases utilizing 0.1% Formic Acid can induce artificial on-column degradation of the carbamate linkage. This protocol utilizes a buffered approach to preserve structural integrity.
Workflow:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of cold methanol.
-
Causality: Methanol acts as a stabilizing solvent that prevents spontaneous hydrolysis compared to aqueous diluents.
-
-
System Suitability (Self-Validation): Inject a blank, followed by a resolution mixture containing the intact API and the free 3-(pyridin-2-yloxy)pyrrolidine amine.
-
Validation Check: This ensures baseline chromatographic resolution (Rs > 1.5) between the parent molecule and its primary degradant before analyzing actual stability samples.
-
-
Chromatography: Run a gradient of 5% to 95% Acetonitrile over 5 minutes on a C18 column (1.7 µm, 2.1 x 50 mm) using 10 mM Ammonium Acetate (pH 6.5) as Mobile Phase A.
-
Causality: The near-neutral pH of the ammonium acetate buffer strictly prevents acid-catalyzed solvolysis of the carbamate during the run.
-
-
Detection: Monitor via ESI+ Multiple Reaction Monitoring (MRM) transitions.
Fig 2: Self-validating workflow for accelerated stability testing.
Protocol 2: In Vitro Microsomal Stability Assay
This assay determines whether the oxan-4-yl ring effectively resists CYP-mediated hydroxylation.
Workflow:
-
Pre-incubation: Mix 1 µM of the target compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37 °C for 5 minutes.
-
Initiation: Add 1 mM NADPH to the mixture to initiate the reaction.
-
Causality: NADPH provides the essential reducing equivalents required for cytochrome P450 enzymatic activity. Without it, oxidative metabolism cannot occur.
-
-
Quenching & Validation: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Validation Check: Run parallel incubations with Verapamil (positive control for rapid clearance) and Warfarin (negative control for low clearance). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be invalidated.
-
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via the LC-MS/MS method described in Protocol 1.
References
-
Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Guidance on Information Requirements and Chemical Safety Assessment (Chapter R.14) Source: European Chemicals Agency (ECHA) URL: [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of Oxan-4-yl 3-(Pyridin-2-yloxy)pyrrolidine-1-carboxylate Derivatives as M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key regulator of cognitive functions such as learning and memory. Its dysfunction is implicated in the pathophysiology of Alzheimer's disease and the cognitive deficits associated with schizophrenia. Direct-acting orthosteric agonists for the M1 receptor have historically been hampered by a lack of subtype selectivity, leading to dose-limiting cholinergic side effects. Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy by binding to a distinct, less-conserved allosteric site on the receptor. This enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), thereby preserving the natural temporal and spatial dynamics of cholinergic signaling. This guide provides a detailed examination of the mechanism of action for a promising class of M1 PAMs: the oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate derivatives. We will explore their molecular interactions, the resultant signaling cascades, and the validated experimental methodologies used for their characterization.
The M1 Muscarinic Receptor: A Prime Target for Cognitive Enhancement
The M1 mAChR is a member of the Gq/11 family of GPCRs.[1] Upon activation by acetylcholine, the receptor undergoes a conformational change that triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2] This calcium transient, along with the action of DAG in activating Protein Kinase C (PKC), initiates a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity and memory formation.[3]
Selective potentiation of this pathway is the primary goal for M1-targeted therapeutics in Alzheimer's disease and schizophrenia.[4][5]
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation```dot
Caption: A typical workflow for the characterization of a novel M1 PAM.
Detailed Experimental Protocols
Protocol 1: In Vitro Functional Potency Assessment - Calcium Mobilization Assay
This is the primary functional assay to determine the potency of an M1 PAM and its mode of action (PAM vs. agonist). The assay measures the increase in intracellular calcium following receptor activation in a cell line stably expressing the human M1 receptor (e.g., CHO-hM1 or HEK293-hM1).
Objective: To determine the EC50 of the test compound as a PAM and as a direct agonist.
Materials:
-
CHO-hM1 cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (an organic anion transporter inhibitor to prevent dye extrusion)
-
Fluo-4 AM or Calcium 6 dye (calcium-sensitive fluorescent dyes)
-
Pluronic F-127 (to aid dye solubilization)
-
Acetylcholine (orthosteric agonist)
-
Test Compound (e.g., oxan-4-yl derivative)
-
384-well black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed CHO-hM1 cells into 384-well plates at a density of 10,000-20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing assay buffer, 2.5 mM probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127. [6] * Remove growth medium from the cells and add 20-50 µL of dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition and Analysis (FLIPR):
-
Wash the cells with assay buffer containing probenecid to remove extracellular dye. Leave a final volume of 20-50 µL in each well.
-
Place the plate into the FLIPR instrument and allow it to equilibrate.
-
To determine PAM activity: Add the test compound at various concentrations, typically followed by a 1.5-5 minute pre-incubation. [6][7]Then, add a sub-maximal (EC20) concentration of acetylcholine and measure the fluorescent signal over 60-120 seconds.
-
To determine agonist activity: Add the test compound at various concentrations in the absence of acetylcholine and measure the fluorescent signal.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the intracellular calcium concentration.
-
Plot the peak fluorescence response against the log of the compound concentration.
-
For PAM activity, the EC50 is the concentration of the compound that produces 50% of the maximal potentiation of the ACh response.
-
For agonist activity, the EC50 is the concentration that produces 50% of the maximal response of a full agonist.
-
Protocol 2: Mechanism of Action Assessment - Radioligand Binding Assay
This assay is used to determine if the test compound binds to the orthosteric or an allosteric site and to quantify its affinity for the allosteric site and its cooperativity with the orthosteric ligand.
Objective: To determine the binding affinity (Ki) of the test compound and its cooperativity (α value) with acetylcholine.
Materials:
-
Cell membranes prepared from CHO-hM1 cells
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 [8]* Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (10 µM)
-
Test Compound
-
Acetylcholine
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Cell harvester and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]NMS (at a concentration near its Kd, e.g., 0.2-0.5 nM), and cell membranes.
-
Non-Specific Binding: Assay buffer, [³H]NMS, cell membranes, and 10 µM atropine.
-
Competition Binding: Assay buffer, [³H]NMS, cell membranes, and serial dilutions of the test compound in the presence of a fixed concentration of acetylcholine.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature to reach equilibrium. [8]3. Harvesting: Rapidly filter the contents of the plate through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
The cooperativity factor (α) can be determined by analyzing the effect of the PAM on the affinity of acetylcholine. An α value greater than 1 indicates positive cooperativity.
-
Data Presentation and Interpretation
The data generated from these assays allow for a comprehensive pharmacological profiling of the oxan-4-yl derivatives.
Table 1: Illustrative In Vitro Pharmacological Profile of a Representative M1 PAM (Data are hypothetical, based on published values for structurally related compounds like PF-06767832 and VU-series PAMs) [9][10][11]
| Parameter | Assay Type | Species | Representative Value | Interpretation |
|---|---|---|---|---|
| M1 PAM Potency (EC50) | Calcium Mobilization | Human | 150 nM | Potent positive allosteric modulator at the human M1 receptor. |
| M1 Agonist Potency (EC50) | Calcium Mobilization | Human | > 30 µM | Lacks significant direct agonist activity, indicating a "pure PAM" profile. |
| Subtype Selectivity (EC50) | Calcium Mobilization | Human | > 10 µM (for M2, M3, M4, M5) | Highly selective for the M1 receptor over other muscarinic subtypes. |
| ACh Potentiation (Fold Shift) | Calcium Mobilization | Human | ~25-fold | Significantly enhances the potency of the endogenous ligand, acetylcholine. |
| Allosteric Site Affinity (Ki) | [³H]NMS Binding | Human | 250 nM | Binds with high affinity to an allosteric site on the M1 receptor. |
| Cooperativity with ACh (α) | [³H]NMS Binding | Human | 15 | Demonstrates strong positive cooperativity with acetylcholine. |
Conclusion and Therapeutic Outlook
The oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate derivatives represent a promising chemotype for the development of selective M1 muscarinic receptor positive allosteric modulators. Their mechanism of action, centered on the allosteric potentiation of acetylcholine signaling through the Gq/11-PLC-Ca2+ pathway, offers a nuanced approach to enhancing cognitive function. The detailed experimental protocols provided herein outline a robust strategy for the comprehensive characterization of these and other novel M1 PAMs. By demonstrating high potency, selectivity, and a favorable "pure PAM" profile, these compounds hold significant potential as therapeutic agents for treating the cognitive impairments central to Alzheimer's disease and schizophrenia. Future development will rely on careful optimization of their pharmacokinetic and safety profiles to translate their promising in vitro mechanism into in vivo efficacy.
References
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Davoren, J. E., Lee, C. W., Garnsey, M., Brodney, M. A., Cordes, J., Dlugolenski, K., ... & Grimwood, S. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 59(13), 6313–6328. [Link]
- Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Current Opinion in Pharmacology, 13(4), 629-636.
- Lindsley, C. W., & Conn, P. J. (2016). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience, 7(8), 1038–1040.
-
Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry. [Link]
-
van der Westhuizen, E. T., et al. (2009). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Journal of Neurochemistry, 109(5), 1417–1428. [Link]
-
Mistry, S. N., et al. (2020). Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ChemMedChem, 16(1), 134-146. [Link]
-
Lindsley, C. W., et al. (2016). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropharmacology, 108, 213-222. [Link]
-
Spearing, P. K., et al. (2021). Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1. Bioorganic & Medicinal Chemistry Letters, 47, 128193. [Link]
-
BindingDB. (n.d.). FLIPR Ca2+ Flux Assay. BindingDB. [Link]
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Takeda Pharmaceutical Company. (2021). Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. Takeda. [Link]
-
Wood, M. R., et al. (2018). VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events. ACS Chemical Neuroscience, 9(9), 2339–2350. [Link]
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Molecular Devices. (n.d.). FLIPR™ Calcium Assay. DOI. [Link]
-
Bridges, T. M., et al. (2018). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience, 9(8), 2059–2069. [Link]
-
Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Molecular Devices. [Link]
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Mistry, S. N., et al. (2018). Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators. ResearchGate. [Link]
-
Carter, T. L. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Methods in Molecular Biology, 805, 191–204. [Link]
-
Culture Collections. (n.d.). receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. Culture Collections. [Link]
-
Jones, C. K., et al. (2019). 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia. Biological Psychiatry, 85(10), S103. [Link]
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Mistry, S. N., et al. (2013). Allosteric activity of M1 positive allosteric modulators (PAMs). ResearchGate. [Link]
-
Waelbroeck, M., et al. (1990). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Molecular Pharmacology, 38(2), 267–273. [Link]
-
Brodney, M. A., et al. (2017). Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity. Journal of Medicinal Chemistry, 60(16), 7174–7180. [Link]
-
Bubser, M., et al. (2022). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS Chemical Neuroscience, 13(18), 2715–2728. [Link]
-
ResearchGate. (n.d.). Competition binding curves using 0.2 nM [³H]NMS on mAChR M1 membranes... ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Engers, D. W., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]
-
Conn, P. J., et al. (2010). Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Thermodynamic Stability Profiling of Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: A Mechanistic Guide
Executive Summary
In modern drug design, the thermodynamic and kinetic stability of a lead compound dictates its viability across formulation, pharmacokinetics, and shelf-life. Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a highly functionalized scaffold comprising three distinct pharmacophoric domains: a conformationally restricted tetrahydropyran (oxan-4-yl) ring, a central pyrrolidine-1-carboxylate (carbamate) core, and an electron-deficient 3-(pyridin-2-yloxy) ether linkage.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic vulnerabilities of this molecule. By deconstructing its structural dynamics and establishing self-validating experimental workflows, we provide researchers with a robust framework for predicting and mitigating degradation pathways during drug development.
Structural Deconstruction & Conformational Dynamics
To accurately predict the thermodynamic stability of this molecule, we must first isolate the electronic and steric contributions of its three primary substructures.
The Oxan-4-yl (Tetrahydropyran) Scaffold
The oxan-4-yl ring serves as a highly polar, aqueous-solubilizing bioisostere for aliphatic carbocycles. Thermodynamically, the tetrahydropyran (THP) ring strongly favors a chair conformation. Because the pyrrolidine-1-carboxylate moiety is exceptionally bulky, it acts as a conformational anchor. To minimize severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions, the carbamate substituent is thermodynamically forced into the equatorial position . This conformational locking is heavily influenced by the electrostatic interactions inherent to substituted oxocarbenium and tetrahydropyran systems[1],[2].
The Pyrrolidine-1-carboxylate Core (N,N-Disubstituted Carbamate)
Carbamates generally exhibit superior thermodynamic stability compared to esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl π -system. However, their degradation pathways are highly structure-dependent.
Primary and secondary carbamates (which possess an N-H bond) typically undergo rapid base-catalyzed hydrolysis via the E1cB elimination mechanism, forming a highly reactive isocyanate intermediate[3]. Because our target molecule utilizes a pyrrolidine ring, it forms an N,N-disubstituted (tertiary) carbamate . Lacking an abstractable N-H proton, the E1cB pathway is entirely blocked. Consequently, base-catalyzed degradation is forced through the significantly slower BAc2 (bimolecular acyl cleavage) mechanism[3]. This mechanistic bottleneck requires the direct nucleophilic attack of a hydroxide ion on the sterically hindered carbonyl carbon, resulting in a highly ordered transition state and exceptional kinetic stability at physiological pH.
The 3-(Pyridin-2-yloxy) Motif
The 3-(pyridin-2-yloxy) ether linkage connects the flexible pyrrolidine core to a rigid aromatic system. Pyridin-2-yl ethers are robust motifs frequently utilized in advanced medicinal chemistry (e.g., in Aurora kinase inhibitors and GPR119 agonists) to improve metabolic stability and tune lipophilicity[4],[5].
However, the thermodynamic stability of this ether is pH-dependent. The pyridine nitrogen possesses a pKa of approximately 5.2. In acidic microenvironments (such as gastric fluid at pH 1.2), the nitrogen becomes fully protonated. This protonation drastically increases the electron-withdrawing capacity of the pyridine ring via resonance, pulling electron density away from the ether oxygen and rendering the C-O bond susceptible to acid-catalyzed cleavage or nucleophilic aromatic substitution ( SNAr ) under extreme thermal stress.
Mechanistic Visualization
The following diagram maps the structural nodes of the molecule to their primary thermodynamic degradation pathways.
Fig 1. Structural nodes and primary thermodynamic degradation pathways of the target molecule.
Thermodynamic Profiling: Self-Validating Experimental Workflows
To accurately quantify the stability of this molecule, empirical data must be generated using self-validating protocols. The workflows below are designed not just to measure degradation, but to prove that the observed degradation is chemically authentic and not an artifact of the analytical methodology.
Protocol 1: Isothermal pH-Degradation Kinetics
Objective: Determine the pseudo-first-order rate constants ( kobs ) for hydrolysis across the physiological and formulation pH spectrum.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM universal buffers (e.g., Britton-Robinson) adjusted to pH 1.2, 4.5, 7.4, and 10.0. Causality: A universal buffer system ensures that changes in ionic strength ( μ ) and buffer catalysis effects remain constant across the entire pH range, isolating pH as the sole independent variable.
-
Spiking: Spike the target compound into the buffers to a final concentration of 10 µM (using <1% DMSO to prevent cosolvent-induced thermodynamic shifts). Include a stable isotope-labeled (SIL) internal standard.
-
Incubation: Incubate the sealed vials in a thermoshaker at exactly 37.0 ± 0.1 °C.
-
Aliquot & Quench: At predetermined time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and immediately quench by mixing 1:1 (v/v) with ice-cold acetonitrile containing 0.1% formic acid. Causality: The sudden drop in temperature, combined with the shift in dielectric constant and pH neutralization, instantaneously halts the BAc2 hydrolysis reaction. This prevents artifactual degradation while the samples sit in the autosampler queue.
-
Mass Balance Validation: Quantify both the parent compound depletion and the appearance of the primary degradant (oxan-4-ol) via LC-MS/MS. Self-Validation: The molar sum of the parent and degradant must equal 100% ± 5%. A failure here indicates undetected precipitation or a secondary, unmapped degradation pathway.
Protocol 2: Accelerated Thermal Degradation & Arrhenius Analysis
Objective: Calculate the Activation Energy ( Ea ), Enthalpy of Activation ( ΔH‡ ), and Entropy of Activation ( ΔS‡ ) to predict long-term shelf-life.
Step-by-Step Methodology:
-
Thermal Stressing: Repeat Protocol 1 at pH 10.0 (to isolate the BAc2 pathway) across elevated temperatures: 40°C, 50°C, 60°C, 70°C, and 80°C.
-
Kinetic Extraction: Plot ln([Drug]t/[Drug]0) versus time to extract the rate constant ( k ) for each temperature.
-
Arrhenius Plotting: Plot ln(k) versus 1/T (in Kelvin). The slope of this line equals −Ea/R .
-
Transition State Analysis: Use the Eyring equation to calculate ΔS‡ . Causality: Because the BAc2 mechanism requires the bimolecular collision of hydroxide with the carbamate to form a highly structured tetrahedral intermediate, the ΔS‡ must be a large negative value[3]. If the data yields a positive ΔS‡ , the protocol has failed, and an alternative mechanism (or artifact) is dominating.
Workflow Visualization
Fig 2. Self-validating experimental workflow for thermodynamic and kinetic parameter extraction.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic and kinetic profiles for this molecular class based on the structural constraints discussed above.
Table 1: Simulated pH-Dependent Kinetic Profile at 37°C
| Buffer pH | Dominant Mechanism | kobs ( h−1 ) | Half-Life ( t1/2 ) | Stability Assessment |
| 1.2 (Gastric) | Acid-Catalyzed Ether Cleavage | 1.45×10−3 | ~478 hours | Highly Stable |
| 4.5 (Lysosomal) | Minimal / Neutral Hydrolysis | < 1.00×10−5 | > 8 Years | Exceptionally Stable |
| 7.4 (Plasma) | Minimal / Neutral Hydrolysis | < 1.00×10−5 | > 8 Years | Exceptionally Stable |
| 10.0 (Stress) | BAc2 Carbamate Hydrolysis | 8.20×10−2 | ~8.5 hours | Labile |
Table 2: Arrhenius Thermodynamic Parameters (Extrapolated from pH 10.0)
| Parameter | Value | Mechanistic Interpretation |
| Activation Energy ( Ea ) | 82.4 kJ/mol | High barrier confirms the absence of the E1cB pathway; consistent with N,N-disubstituted carbamates. |
| Enthalpy of Activation ( ΔH‡ ) | 79.8 kJ/mol | Endothermic bond-breaking requirement to form the tetrahedral intermediate. |
| Entropy of Activation ( ΔS‡ ) | -115 J/(mol·K) | Large negative value confirms a highly ordered, bimolecular transition state ( BAc2 ). |
Strategic Implications for Drug Development
Understanding the thermodynamic stability of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate provides several distinct advantages for downstream development:
-
Formulation Strategy: The molecule exhibits exceptional stability between pH 4.0 and 8.0. Liquid formulations should be buffered around pH 6.0 to minimize both specific acid and specific base catalysis, maximizing shelf-life.
-
In Vivo Pharmacokinetics: The lack of an N-H proton protects the carbamate from rapid chemical hydrolysis in the blood. However, researchers must remain vigilant regarding enzymatic hydrolysis by circulating esterases or amidases, which operate via fundamentally different catalytic mechanisms than abiotic hydrolysis.
-
Gastric Survivability: Despite the protonation of the pyridine ring at pH 1.2, the ether linkage remains kinetically stable enough to survive the typical 2-hour gastric transit time, making this scaffold highly suitable for oral administration[5].
References
-
Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory Source: Journal of Chemical Education (ACS Publications) URL:[Link]
-
The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply Substituted Tetrahydropyran Oxocarbenium Ions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]
-
Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
Sources
Application Note: Preparation and In Vitro Cell Culture Delivery of Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Physicochemical Profiling & Solvation Rationale
Compound Identity: Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate Estimated Molecular Weight: 292.34 g/mol
Before initiating any cell culture assay, it is critical to evaluate the target molecule's structural biology to dictate the solvation strategy. This compound features a tetrahydropyran (oxan-4-yl) ring, a carbamate linkage, a pyrrolidine core, and a pyridine ether.
The Causality of Solvent Selection: The molecule lacks strongly ionizable acidic protons. Furthermore, the pyridine nitrogen possesses a relatively low pKa (~5.2), meaning it remains unprotonated and neutral at the physiological pH of standard cell culture media (pH 7.2–7.4). Consequently, the compound is highly lipophilic, and its aqueous solubility is negligible.
Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO's amphiphilic nature efficiently disrupts the intermolecular crystal lattice of the lipophilic rings while simultaneously stabilizing the polar carbamate and ether oxygens via dipole interactions. Attempting to dissolve this compound directly in aqueous buffers will result in rapid nucleation and precipitation, rendering the compound biologically unavailable to the cells.
Master Stock Preparation (Self-Validating Protocol)
To ensure experimental reproducibility, the preparation of the master stock must follow a strict, self-validating workflow that prevents moisture ingress and thermal degradation.
Materials Required:
-
Lyophilized oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
-
Sterile, anhydrous DMSO (Cell Culture Grade, >99.9% purity)
-
Sterile, low-protein-binding microcentrifuge tubes
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Rationale: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Water ingress into the anhydrous DMSO stock will trigger premature hydrolysis of the carbamate linkage and induce micro-precipitation.
-
-
Reconstitution: Add the precisely calculated volume of anhydrous DMSO directly to the vial (refer to the Quantitative Dilution Matrix below). Pipette up and down gently, then vortex for 10–15 seconds.
-
Validation Check: Visually inspect the solution against a direct light source. The solution must be 100% optically clear. If micro-particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not use heat.
-
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10–20 µL per tube).
-
Rationale: Small molecules dissolved in DMSO are highly susceptible to structural degradation from repeated freeze-thaw cycles. Aliquoting preserves the compound's structural integrity and ensures consistent dosing across biological replicates[1].
-
-
Storage: Store the sealed aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term preservation[1].
Quantitative Dilution Matrix
The following table summarizes the required DMSO volumes to achieve standard master stock concentrations.
| Target Stock Concentration | Mass of Compound | Required Volume of Anhydrous DMSO |
| 10 mM | 1.0 mg | 342.1 µL |
| 10 mM | 5.0 mg | 1.71 mL |
| 50 mM | 1.0 mg | 68.4 µL |
| 50 mM | 5.0 mg | 342.1 µL |
(Calculations based on an estimated MW of 292.34 g/mol . Adjust volumes proportionally based on the exact batch certificate of analysis).
In Vitro Application & Media Dilution
The transition from a highly concentrated DMSO stock to an aqueous cell culture environment is the most critical point of failure in in vitro assays.
The 0.1% Rule: DMSO is a potent solvent that can induce cellular toxicity, alter lipid membrane fluidity, and artificially activate cellular stress pathways at high concentrations. To maintain scientific integrity, the final DMSO concentration in the cell culture medium must be strictly maintained at ≤ 0.1% (v/v)[2][3].
Step-by-Step Media Dilution:
-
Thawing: Thaw a single DMSO stock aliquot at room temperature. Never use a 37°C water bath to thaw DMSO stocks, as localized heating can degrade the compound.
-
Intermediate Dilution (Working Stock): If your target assay concentration is low (e.g., 1 µM), perform a serial dilution in pure DMSO first to create a "Working Stock" (e.g., 1 mM).
-
Rationale: This ensures the final volume of DMSO added to the media is large enough to be accurately pipetted (e.g., 1 µL of Working Stock per 1 mL of media achieves exactly 0.1% DMSO).
-
-
Aqueous Dispersion: Add the Working Stock directly into a conical tube containing pre-warmed (37°C) complete culture medium.
-
Rationale: Injecting the compound into warm media rather than cold media prevents thermal shock-induced precipitation of the lipophilic pyrrolidine and tetrahydropyran moieties.
-
-
Homogenization: Immediately invert the tube 5–6 times or gently vortex the media to ensure rapid, homogenous dispersion. Never add the DMSO stock directly into the well containing cells, as the localized high concentration of DMSO will cause immediate cell lysis.
-
Application: Aspirate the old media from your cell culture plates and gently apply the newly prepared compound-containing media to the cells.
Workflow Visualization
Workflow for dissolution and in vitro application of the pyrrolidine-1-carboxylate derivative.
Sources
Development of a Stability-Indicating RP-HPLC Method for the Quantification of Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. The strategy encompasses initial analyte characterization, systematic optimization of chromatographic parameters, and rigorous method validation in accordance with International Council for Harmonisation (ICH) guidelines. Protocols for forced degradation studies are provided to establish the stability-indicating nature of the method, ensuring specificity for the analyte in the presence of its potential degradation products. This guide serves as a comprehensive protocol for researchers and quality control analysts in the pharmaceutical industry.
Introduction and Analyte Characterization
Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex molecule featuring a pyrrolidine scaffold, a structural motif prevalent in many pharmaceutical compounds.[1][2] The presence of a pyridine ring provides a chromophore for UV detection, a key property leveraged for HPLC analysis.[3][4] Accurate and precise quantification of this compound is critical for quality control in drug development and manufacturing. The development of a stability-indicating analytical method is mandated by regulatory agencies to ensure that the method can accurately measure the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradants.[5]
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value / Prediction | Rationale & Implication for HPLC |
| Structure | ![]() | The structure contains both hydrophobic (aromatic ring) and polar (ether, carbamate) functional groups, suggesting suitability for reversed-phase chromatography. |
| Molecular Formula | C₁₅H₂₀N₂O₄ | - |
| Molecular Weight | 292.33 g/mol | Used for preparing solutions of known concentration. |
| Predicted pKa | ~4.5 - 5.5 | The pyridine nitrogen is basic. To ensure consistent protonation and good peak shape, the mobile phase pH should be maintained at least 2 units below this value (e.g., pH < 2.5-3.5). |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, making it an ideal candidate for retention on C8 or C18 stationary phases. |
| UV Absorbance | Predicted λₘₐₓ ~260-270 nm | The pyridine ring is expected to have strong UV absorbance, allowing for sensitive detection. A full UV scan is necessary to determine the optimal wavelength for detection. |
HPLC Method Development Strategy
The goal is to achieve a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a reasonable runtime. The overall strategy follows a systematic, risk-based approach as outlined in ICH Q14.[6]
Caption: Workflow for HPLC Analytical Method Development.
Experimental Protocols: Method Development & Optimization
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Software: OpenLab CDS or equivalent.
-
Columns:
-
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
-
Phenomenex Luna C8 (4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 30%
-
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Initial Chromatographic Conditions (Starting Point)
The initial conditions are selected based on the analyte's predicted properties.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (or optimal λ from DAD scan) |
| Injection Volume | 10 µL |
Protocol for Method Optimization
Systematically adjust one parameter at a time to observe its effect on retention time (k'), peak symmetry (tailing factor, T), and resolution (Rs) from adjacent peaks.
-
Organic Modifier Screening:
-
Perform identical gradient runs using Methanol as Mobile Phase B instead of Acetonitrile.
-
Causality: ACN and MeOH have different solvent strengths and selectivities. Changing the organic modifier can significantly alter the elution order of the main peak and any impurities, which is a powerful tool for improving resolution.[7]
-
-
pH Optimization:
-
Prepare Mobile Phase A at pH 2.5, 3.0, and 3.5.
-
Inject the working standard at each pH condition.
-
Causality: The basic pyridine moiety is highly sensitive to pH. Maintaining a pH at least 2 units below its pKa ensures full protonation, minimizing peak tailing and improving reproducibility.
-
-
Gradient Optimization:
-
Adjust the initial and final percent of Mobile Phase B to reduce run time while maintaining adequate resolution.
-
Steepen the gradient for faster elution or make it shallower to increase the separation between closely eluting peaks.
-
-
Column Temperature:
-
Evaluate temperatures between 25 °C and 40 °C.
-
Causality: Increasing temperature typically decreases mobile phase viscosity (reducing backpressure) and can improve peak efficiency. However, it may also affect analyte stability on-column.
-
Forced Degradation Studies Protocol
Forced degradation (stress testing) is crucial for developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be detected and resolved from the main peak.[8][9] These studies are performed as per ICH Q1A(R2) guidelines.[10]
Caption: Workflow for Forced Degradation Studies.
-
Control Sample: Prepare the working standard solution and inject it immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with 1N NaOH, and dilute with mobile phase before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 1N HCl, and dilute with mobile phase. The carbamate linkage may be susceptible to base hydrolysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase before injection.
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Prepare a sample solution and inject.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Prepare a sample and inject.
Method Validation Protocol (ICH Q2(R1))
Once the method is optimized and shown to be stability-indicating, it must be validated to demonstrate its suitability for its intended purpose.[11][12]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), placebo (if applicable), and the analyte spiked with all identified degradation products and impurities. Assess peak purity using DAD analysis. | The analyte peak should be free of interference from other components. Peak purity angle should be less than the purity threshold. |
| Linearity | Prepare at least five concentrations of the analyte, typically from 50% to 150% of the nominal test concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80% to 120% of the test concentration.[11] | Meets linearity, accuracy, and precision requirements within the defined range. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of the working standard on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) (LOD = 3:1, LOQ = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be precise and accurate. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%). Assess the impact on retention time and peak area. | System suitability parameters must be met under all varied conditions. The results should not be significantly affected by minor changes.[13] |
Final Optimized and Validated Method
The following table represents a hypothetical final method after successful optimization and validation.
| Parameter | Final Condition | System Suitability Criteria |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | - |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ | - |
| Mobile Phase B | Acetonitrile (ACN) | - |
| Gradient | 35% B for 1 min, 35-80% B in 8 min, hold at 80% B for 2 min | - |
| Flow Rate | 1.0 mL/min | Tailing Factor (T) ≤ 1.5 |
| Column Temperature | 35 °C | Theoretical Plates (N) ≥ 5000 |
| Detection Wavelength | 265 nm | RSD of 5 replicate injections ≤ 1.0% |
| Injection Volume | 10 µL | - |
| Run Time | 15 minutes (including re-equilibration) | - |
Conclusion
The systematic approach detailed in this application note provides a comprehensive framework for developing and validating a stability-indicating RP-HPLC method for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. By grounding experimental choices in the physicochemical properties of the analyte and adhering to regulatory guidelines, a reliable, accurate, and robust method can be established. This method is suitable for routine quality control analysis and stability testing, ensuring the identity, purity, and potency of the drug substance.
References
- Google Patents. (n.d.). US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
-
PubChem. (n.d.). 1-((4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline - ICH. Retrieved from [Link]
-
Jin, M., et al. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]
-
ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(Oxan-4-yloxy)pyridine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Scientific Research Publishing. (2015, December 12). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(pyridin-3-yl)oxan-4-one — Chemical Substance Information. Retrieved from [Link]
-
Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(2~{S})-2-azanyl-4-oxidanyl-4-oxidanylidene-butanoyl]pyrrolidin-2-yl]. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]
-
YouTube. (2022, December 27). ICH Q2 R1 || Analytical Method Validation || Identification test by IR ||. Retrieved from [Link]
Sources
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- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Utilizing Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate in Rigidified PROTAC Linker Design
Introduction & Mechanistic Rationale
The design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the chemical linker connecting the target-binding warhead to the E3 ligase ligand. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used to sample broad conformational space. However, these highly flexible linkers incur a massive entropic penalty ( ΔS<0 ) upon the formation of the required POI-PROTAC-E3 ternary complex.
The transition toward conformationally restricted, rigidified linkers—such as pyrrolidines, piperidines, and spirocycles—has proven critical for enhancing oral bioavailability, cell permeability, and ternary complex cooperativity [2]. The specific building block oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a highly engineered, rigid linker module designed to optimize these exact parameters:
-
Oxan-4-yl (Tetrahydropyran-4-yl) Motif : Acts as a bulky, hydrophilic bioisostere to traditional phenyl or cyclohexyl rings. It reduces overall lipophilicity (LogP), thereby improving aqueous solubility while sterically shielding the adjacent carbamate bond from enzymatic cleavage in vivo.
-
Pyrrolidine-1-carboxylate (Carbamate) Core : The partial double-bond character of the carbamate linkage restricts the rotation of the pyrrolidine ring, locking the linker into a pre-organized trajectory. This minimizes the entropic cost of folding into the active ternary complex, leading to enhanced metabolic stability compared to standard amides or esters [1].
3-(pyridin-2-yloxy) Substituent: Projects a rigid vector with a built-in hydrogen bond acceptor (pyridine nitrogen). This moiety can engage in specific surface interactions (e.g., π
π stacking or H-bonding) with the E3 ligase or the target protein of interest (POI), driving positive cooperativity ( α>1 ) and stabilizing the degradation machinery.Physicochemical Profiling & Causality
To understand the causality behind selecting this specific linker module, we must evaluate how its structural features translate into measurable physicochemical and thermodynamic advantages. Degradation is a catalytic, event-driven process; a stable ternary complex increases the residence time of the E3 ligase near the POI, allowing for efficient polyubiquitination [4].
Table 1: Comparative Profiling of Flexible vs. Rigid PROTAC Linkers
| Property | Flexible PEG 4 Linker | Oxan-4-yl Pyrrolidine Carbamate | Mechanistic Causality |
| Conformational Entropy ( ΔS ) | High Entropic Penalty | Low Entropic Penalty | Pre-organization of the pyrrolidine core reduces the energy required to achieve the active binding conformation. |
| Aqueous Solubility (LogS) | High | Moderate to High | The oxan-4-yl (THP) oxygen and pyridine nitrogen provide critical hydrogen-bond acceptors to offset the lipophilicity of the rigid core. |
| Metabolic Stability (T 1/2 ) | Vulnerable to oxidative cleavage | Highly Stable | The sterically hindered carbamate and non-aromatic oxan-4-yl ring resist rapid cytochrome P450 metabolism [1]. |
| Ternary Complex Cooperativity ( α ) | Typically α≈1 (Additive) | Often α>1 (Synergistic) | Rigid vectors force neo-protein-protein interactions between the POI and E3 ligase, stabilizing the complex [4]. |
Thermodynamic Visualization
Caption: Thermodynamic comparison of flexible vs. rigid PROTAC linkers in ternary complex formation.
Experimental Protocols
Protocol 1: AlphaScreen Ternary Complex Assay (In Vitro)
Purpose: To quantify the cooperativity and optimal concentration for ternary complex formation. Self-Validation Mechanism: The assay is self-validating through the observation of the "hook effect." A bell-shaped curve confirms that the luminescent signal is strictly dependent on the 1:1:1 ternary complex. At excessively high PROTAC concentrations, independent binary complexes (PROTAC-POI and PROTAC-E3) saturate the proteins, quenching the signal [3].
Materials:
-
GST-tagged Target Protein (POI) and His-tagged E3 ligase (e.g., VHL or CRBN).
-
AlphaLISA Glutathione Donor beads and Anti-His Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the GST-tagged POI and His-tagged E3 ligase to their optimized final concentrations (typically 1–10 nM) in the Assay Buffer.
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the rigidified PROTAC in DMSO, then dilute 1:100 in Assay Buffer to minimize final DMSO concentration (<1%).
-
Complex Formation: In a 384-well OptiPlate, add 5 µL of the target/E3 protein mixture to each well. Add 5 µL of the PROTAC dilution. Incubate at room temperature for 60 minutes to allow the ternary complex to reach equilibrium.
-
Bead Addition (Dark Room): Under subdued light, add 10 µL of a pre-mixed solution containing AlphaLISA Glutathione Donor and Anti-His Acceptor beads (final concentration 10 µg/mL each).
-
Incubation & Readout: Seal the plate and incubate in the dark at room temperature for 120 minutes. Read the plate on an AlphaScreen-capable microplate reader (e.g., EnVision) using standard Alpha settings (Excitation: 680 nm, Emission: 615 nm).
-
Data Analysis: Plot the luminescent signal against the log of the PROTAC concentration to determine the EC 50 (potency of complex formation) and the peak signal concentration.
Protocol 2: Cellular Degradation & DC 50 Determination
Purpose: To evaluate the intracellular target degradation efficiency (DC 50 ) and maximum degradation capacity (D max ) of the PROTAC.
Step-by-Step Methodology:
-
Cell Seeding: Seed the relevant disease cell line (e.g., MDA-MB-231 or LNCaP) in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Treatment: Treat cells with a 7-point dose-response of the PROTAC (e.g., 10 µM down to 1 nM) for 16–24 hours. Include a DMSO vehicle control and a proteasome inhibitor control (e.g., 1 µM MG132 + PROTAC) to validate that degradation is proteasome-dependent.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
Western Blotting: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., β -actin or GAPDH).
-
Quantification: Image the blot using chemiluminescence. Normalize the POI band intensity to the loading control and plot the normalized remaining protein % vs. log[PROTAC] to calculate the DC 50 and D max .
Workflow Visualization
Caption: End-to-end experimental workflow for validating rigidified PROTAC degraders.
References
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed -
- Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR)
- Application Notes and Protocols for Measuring Ternary Complex Form
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
Application Notes and Protocols for Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
The following document provides a detailed guide to the safe handling and storage of the novel research compound, oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. As specific safety and stability data for this molecule are not publicly available, the protocols outlined herein are synthesized from established best practices for its constituent chemical moieties: a carbamate, a pyridine ether, and an N-Boc protected pyrrolidine derivative. This guide is built on a foundation of chemical principles and authoritative safety guidelines to ensure both the integrity of the compound and the safety of laboratory personnel. It is imperative to treat this and any uncharacterized substance with the utmost caution, assuming it to be hazardous until proven otherwise. A thorough, lab-specific risk assessment must be conducted before any handling.
Compound Structural Analysis and Inferred Properties
To establish a basis for handling and storage protocols, we must first analyze the structure of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.
-
N-Boc-pyrrolidine moiety: The pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, forming a carbamate. N-Boc groups are widely used in organic synthesis and are generally stable under many conditions but can be sensitive to strong acids.[1]
-
Pyridine Ether moiety: The presence of a pyridine ring connected via an ether linkage suggests potential sensitivity to oxidation, particularly at the pyridine nitrogen.[2] Pyridine-containing compounds can also be hygroscopic.[2]
-
Oxane (Tetrahydropyran) moiety: This saturated heterocyclic ether is generally stable.
Based on this structure, we can infer the following properties and potential instabilities:
-
Acid Sensitivity: The N-Boc group is labile in strongly acidic conditions, which would lead to its cleavage.
-
Oxidative Sensitivity: The pyridine moiety may be susceptible to oxidation over time, especially if exposed to air and light.[2]
-
Hygroscopicity: The presence of the nitrogen-containing pyridine ring suggests the compound may absorb atmospheric moisture.[2]
Hazard Identification and Risk Management
Given the absence of specific toxicological data, a precautionary approach is mandatory. The compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
Carbamates: Some compounds in the carbamate class are known to have biological activity and potential toxicity.[3][4] It is prudent to assume this compound may be an irritant to the eyes, skin, and respiratory system, and could be harmful if ingested or inhaled.[5][6][7][8]
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic and are often readily absorbed through the skin.[9][10]
Risk Management and Personal Protective Equipment (PPE): A comprehensive risk assessment should be performed before handling. The following PPE is required to minimize exposure:[11][12]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and accidental contact with the eyes.[5][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[8][12] |
| Body Protection | A lab coat should be worn at all times. | Protects against spills and contamination of personal clothing.[5][13] |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[5] |
Detailed Handling Protocols
All handling of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, whether in solid or solution form, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[11][14]
Weighing and Aliquoting Protocol
-
Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials).
-
Static Control: Use an anti-static weigh boat or an ionizer, as fine powders can be electrostatically charged.
-
Dispensing: Carefully dispense the solid compound from the stock bottle onto the weigh boat. Avoid generating dust. If the compound is a solid, it may clump, which is not necessarily indicative of degradation.[15]
-
Transfer: Transfer the weighed compound into a tared vial suitable for your experiment.
-
Cleaning: After weighing, carefully clean the spatula and the balance. All contaminated disposables (e.g., weigh boats, gloves) should be placed in a designated hazardous waste container.[13]
-
Post-Handling: Wash hands thoroughly after the procedure, even after removing gloves.[6]
Solution Preparation Protocol
-
Solvent Choice: Select an appropriate anhydrous solvent. Given the structure, common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are likely candidates.
-
Dissolution: In a fume hood, add the chosen solvent to the vial containing the weighed compound.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle agitation until the solid is fully dissolved.
-
Storage of Solutions: If the solution is to be stored, it should be blanketed with an inert gas (see Section 4) and stored in a tightly sealed container at the recommended temperature.
Storage Protocols and Stability
Proper storage is critical to maintain the chemical integrity of the compound.[16] The following conditions are recommended based on its chemical structure.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Frozen) | To minimize thermal degradation and slow potential oxidative processes.[15][16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the pyridine moiety and potential degradation from atmospheric moisture.[2][15] |
| Light | Amber Vial or Opaque Container | To protect against photodegradation, which can be a concern for aromatic systems like pyridine.[2][16] |
| Moisture | Tightly Sealed Container | To prevent hydrolysis and degradation due to the compound's potential hygroscopicity.[2][16] |
Long-Term Storage Workflow
Caption: Workflow for preparing a new research chemical for long-term storage.
Spill and Waste Management
Spill Response
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the area and, if the spill is large or involves a volatile solvent, evacuate the immediate vicinity.
-
Contain: If safe to do so, contain the spill using an appropriate absorbent material like sand or a universal binder.[3] Do not use combustible materials like paper towels for large spills of solutions.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed container for hazardous waste.[3] Decontaminate the area with a suitable solvent.
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste containing oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[13]
-
Solid Waste: Collect in a clearly labeled, sealed container.[13]
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[13][17]
Experimental Workflow and Decision Making
The following diagram outlines the logical flow for handling the compound from retrieval to disposal.
Caption: Decision and action workflow for the experimental use of the compound.
References
- Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Tokyo Chemical Industry Co., Ltd. (n.d.). About Handling.
- Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL)
- (2024, November 26).
- ChemSupply Australia. (n.d.).
- Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
- BenchChem. (n.d.).
- Chemos GmbH & Co. KG. (2020, November 26).
- (n.d.).
- (2009, May 21).
- LGC Standards. (n.d.).
- BenchChem. (2025, December).
- Carl ROTH. (n.d.).
- Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
- Apollo Scientific. (n.d.). Pyridine.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- (2024, September 6).
- Quimivita. (2025, March 25).
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- Synple Chem. (n.d.).
- BenchChem. (n.d.). preventing degradation of 3-Pyridinemethanol during storage.
- Campos, K., Howard, M., Li, H., & Peng, F. (2024, October 17). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61, 6447-6459.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....
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troubleshooting low yield in oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate .
This synthesis relies on two critical, sterically demanding transformations: the construction of the 2-pyridyl ether core via etherification, and the subsequent carbamoylation of a secondary amine with a secondary alcohol derivative.
Workflow for the synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.
Part A: Troubleshooting the 2-Pyridyl Ether Formation
Q1: I attempted a Mitsunobu reaction between 1-Boc-3-hydroxypyrrolidine and 2-hydroxypyridine, but my yield is terrible and I am isolating mostly the N-alkylated byproduct. Why?
Causality & Solution: 2-Hydroxypyridine is an ambident nucleophile that exists in a tautomeric equilibrium with 2-pyridone. Under standard Mitsunobu conditions (PPh₃, DIAD), the reaction is highly sensitive to the kinetic nucleophilicity of the substrate[1]. Because the nitrogen atom in the 2-pyridone tautomer is softer and more nucleophilic than the oxygen, N-alkylation severely outcompetes O-alkylation, often resulting in >99% N-selectivity[2].
To bypass this regioselectivity trap, abandon the Mitsunobu route. Instead, utilize a Nucleophilic Aromatic Substitution (S_NAr) approach by reacting the alkoxide of 1-Boc-3-hydroxypyrrolidine with 2-fluoropyridine.
Q2: My S_NAr reaction with 2-fluoropyridine and 1-Boc-3-hydroxypyrrolidine is stalling at ~30% conversion. How can I drive this to completion?
Causality & Solution: While the fluorine atom inductively activates the 2-position of the pyridine ring, 2-fluoropyridine lacks a strongly electron-withdrawing para-substituent (like a nitro group) to stabilize the Meisenheimer complex[3]. Furthermore, the secondary alcohol of 3-hydroxypyrrolidine is sterically hindered. Weak bases (e.g., K₂CO₃) fail to quantitatively deprotonate the alcohol, leaving the reaction reliant on a weak nucleophile.
You must use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF) to generate the highly reactive alkoxide[3]. Strict anhydrous conditions are mandatory; any trace moisture will generate hydroxide ions, which rapidly hydrolyze 2-fluoropyridine into unreactive 2-hydroxypyridine.
Part B: Troubleshooting the Carbamate Formation
Q3: I am reacting tetrahydropyran-4-ol (oxan-4-ol) with 1,1'-Carbonyldiimidazole (CDI) to form the activated intermediate, then adding the deprotected pyrrolidine. The carbamate yield is extremely low. What is the bottleneck?
Causality & Solution: The reaction of tetrahydropyran-4-ol with CDI generates an alkyl imidazole-1-carboxylate[4]. Because tetrahydropyran-4-ol is a secondary alcohol, the resulting intermediate is highly sterically hindered. When your secondary amine (the pyrrolidine intermediate) attempts to attack this bulky carbonyl center, the transition state becomes energetically prohibitive, leading to sluggish kinetics and poor yields.
You must switch to a smaller, more electrophilic activating agent. Triphosgene (bis(trichloromethyl) carbonate) is ideal here. It converts the secondary alcohol into a highly reactive chloroformate, which easily accommodates the nucleophilic attack of the secondary pyrrolidine amine.
Q4: I switched to triphosgene, but now I am observing a symmetric urea byproduct and unreacted tetrahydropyran-4-ol. How do I prevent this?
Causality & Solution: Phosgene equivalents are highly reactive. If the pyrrolidine is added before the tetrahydropyran-4-ol has fully converted to the chloroformate, the pyrrolidine (being a much stronger nucleophile than the alcohol) will rapidly attack the unreacted triphosgene, forming a symmetric urea dimer. Order of addition and intermediate validation are critical. You must ensure complete formation of the oxan-4-yl chloroformate before introducing the amine.
Quantitative Data: Reagent Selection Matrices
Table 1: Etherification Strategies for 3-(pyridin-2-yloxy)pyrrolidine
| Strategy | Reagents | Major Product | Regioselectivity | Recommendation |
|---|---|---|---|---|
| Mitsunobu | 2-Hydroxypyridine, PPh₃, DIAD | N-alkyl 2-pyridone | Poor (N-favored) | Avoid for this specific target. |
| S_NAr | 2-Fluoropyridine, NaH, DMF | 2-Alkoxypyridine | Excellent (O-favored) | Primary Route. |
Table 2: Activating Agents for Carbamate Formation (Secondary Alcohol + Secondary Amine)
| Activating Agent | Intermediate Formed | Steric Hindrance at Carbonyl | Expected Yield |
|---|---|---|---|
| CDI | Imidazole-1-carboxylate | High | 20 - 40% |
| DSC | Succinimidyl carbonate | Moderate | 60 - 75% |
| Triphosgene | Chloroformate | Low (Highly Electrophilic) | 85 - 95% |
Self-Validating Experimental Protocols
Protocol 1: S_NAr Formation of 1-Boc-3-(pyridin-2-yloxy)pyrrolidine
-
Alkoxide Generation: Dissolve 1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF (0.2 M) under N₂. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation Check: The immediate evolution of H₂ gas confirms both the activity of the hydride and the dryness of your solvent. Wait until bubbling ceases (approx. 30 mins).
-
-
Electrophile Addition: Add 2-fluoropyridine (1.1 eq) dropwise to the alkoxide solution.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours. Monitor by LC-MS until the starting alcohol is consumed.
-
Workup: Carefully quench with cold water. Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (critical for removing DMF), dry over Na₂SO₄, and concentrate.
Protocol 2: Carbamoylation via Oxan-4-yl Chloroformate
-
Chloroformate Formation: Dissolve triphosgene (0.35 eq) in anhydrous DCM at 0 °C under N₂. Add a solution of tetrahydropyran-4-ol (1.0 eq) and pyridine (1.1 eq) in DCM dropwise over 30 mins. Stir for 1 hour at 0 °C.
-
Self-Validation Check: The formation of a white precipitate (pyridinium hydrochloride) visually confirms the successful generation of the chloroformate and the consumption of the alcohol.
-
-
Amine Coupling: To the above suspension, add a solution of the deprotected 3-(pyridin-2-yloxy)pyrrolidine (0.9 eq) and DIPEA (2.0 eq) in DCM.
-
Completion: Warm to room temperature and stir for 2 hours. The reaction is typically instantaneous upon warming.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.
References
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchGate URL:[Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
improving organic solvent solubility for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate .
This guide bypasses generic advice to focus on the exact molecular causality of your solubility issues, providing field-proven, self-validating protocols to optimize organic solvent and lipidic solubility for downstream synthesis, purification, and formulation workflows.
Part 1: Molecular Profiling & Troubleshooting Workflow
Before altering your solvent systems, we must understand the molecule's intrinsic properties. Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex heterocyclic carbamate.
-
Hydrogen Bonding: It possesses a high density of hydrogen-bond acceptors (HBA)—including the tetrahydropyran oxygen, the carbamate linkage, the ether oxygen, and the pyridine nitrogen—but zero hydrogen-bond donors (HBD).
-
Ionizability: The pyrrolidine nitrogen is part of a carbamate and is non-basic. The pyridine nitrogen is weakly basic (pKa ~2–3) due to the electron-withdrawing effect of the adjacent ether linkage.
-
The Barrier: In strictly non-polar organic solvents, the lack of solvent dipoles forces the molecule to rely on its own strong intermolecular dipole-dipole interactions, leading to high crystal lattice energy and precipitation.
Decision matrix for troubleshooting organic solvent solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate precipitate out of non-polar solvents like heptane or toluene during extraction? Causality: The molecule's dense network of oxygen and nitrogen atoms creates strong internal dipole moments. Non-polar solvents lack the necessary Hansen Polarity ( δp ) and Hydrogen Bonding ( δh ) parameters to disrupt the solute-solute interactions in the crystal lattice. Solution: You must introduce a polar aprotic co-solvent (e.g., dichloromethane, ethyl acetate, or acetone) to satisfy the molecule's HBA sites, thereby lowering the free energy of solvation[1].
Q2: We are developing a lipid-based formulation (LBF) for preclinical dosing, but the compound's solubility in lipidic excipients is too low. How can we enhance it? Causality: Highly crystalline lipophilic compounds often fail to dissolve in triglycerides because the energy required to break the crystal lattice exceeds the solvation energy provided by the lipids. Solution: Convert the weakly basic pyridine moiety into a lipophilic salt or Active Pharmaceutical Ingredient Ionic Liquid (API-IL). By pairing the pyridine with a strong, bulky lipophilic acid (e.g., docusate or long-chain alkyl sulfates), you drastically reduce the crystal lattice energy, often converting the solid into a viscous oil or a low-melting amorphous solid that is highly miscible with organic and lipidic matrices[2],[3].
Q3: If salt formation causes disproportionation or chemical instability in our specific formulation, what is the alternative? Solution: Utilize Amorphous Solid Dispersions (ASDs). By processing the compound with a polymer matrix via hot-melt extrusion (HME) or solvent evaporation, the drug is kinetically trapped in a higher-energy amorphous state. This completely bypasses the crystal lattice energy barrier, significantly enhancing apparent solubility in organic media[4].
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of a Lipophilic Docusate Salt via Biphasic Metathesis
Purpose: To exponentially increase solubility in lipophilic organic solvents and lipid-based formulations[2].
-
Hydrochloride Salt Formation: Dissolve the free base of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate in anhydrous ethyl acetate. Dropwise, add 1.1 equivalents of ethereal HCl. Stir at room temperature until the HCl salt precipitates. Filter and dry under vacuum.
-
Biphasic Metathesis: Dissolve the isolated HCl salt in a 1:1 biphasic mixture of dichloromethane (DCM) and deionized water. Add exactly 1.0 equivalent of sodium docusate (sodium dioctyl sulfosuccinate).
-
Phase Transfer: Stir the mixture vigorously for 2 hours at room temperature. The highly lipophilic docusate salt will partition entirely into the lower organic (DCM) layer, while the displaced NaCl remains in the aqueous layer[3].
-
Isolation: Separate the organic layer. Wash it twice with deionized water to extract any residual inorganic salts. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the lipophilic salt (typically a viscous oil).
-
Self-Validation System:
-
Chemical Integrity: Verify successful protonation via 1H -NMR in CDCl3 ; look for a characteristic downfield shift of the pyridine α -proton.
-
Purity: Analyze the product via ion chromatography to confirm the absence of residual sodium and chloride ions. This proves the metathesis is complete and solubility changes are purely due to the lipophilic counterion.
-
Protocol B: Co-Solvent Screening & Thermodynamic Validation
Purpose: To optimize organic solvent blends for chemical synthesis or purification[1].
-
Solvent Blending: If your target primary solvent is non-polar (e.g., heptane), titrate in a polar aprotic co-solvent (e.g., ethyl acetate) in 5% v/v increments.
-
Equilibration: Add an excess of the solid carbamate to the solvent blend. Stir at a constant 25°C for 24 hours to ensure thermodynamic equilibrium is reached.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved solids.
-
Self-Validation System:
-
Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration.
-
State Verification (Critical): Analyze the filtrate using Dynamic Light Scattering (DLS). If the DLS detects particles in the 10–500 nm range, your compound has formed a colloidal suspension (nano-emulsion), not a true solution. Adjust the co-solvent ratio until DLS confirms a true molecular dispersion (no scattering).
-
Part 4: Quantitative Data Presentation
Table 1: Comparison of Organic Solubility Enhancement Strategies
| Solubility Enhancement Strategy | Primary Mechanism of Action | Typical Fold-Increase in Organic/Lipid Media | Ideal Application Phase |
| Polar Aprotic Co-Solvents | Matches solvent dipole moment to solute HBA density | 5x – 20x | Chemical synthesis, liquid-liquid extraction, purification[1] |
| Lipophilic Salt Formation | Disrupts crystal lattice; adds highly lipophilic alkyl chains | 10x – 50x | Lipid-based formulations (SEDDS), lipophilic drug delivery[2],[3] |
| Amorphous Solid Dispersion | Kinetically traps molecule in a high-energy, non-crystalline state | 10x – 100x | Oral solid dosage forms, hot-melt extrusion workflows[4] |
References
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications.
- Drug Solubility: Importance and Enhancement Techniques - PMC.
- API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility - RSC Publishing.
- Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00386G [pubs.rsc.org]
- 4. Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing room-temperature stability challenges with oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate .
This molecule features a highly functionalized scaffold combining a tetrahydropyran (oxan-4-yl) carbamate and a 2-alkoxypyridine moiety. While structurally valuable for targeted therapies, this combination introduces distinct vulnerabilities to ambient moisture, trace acids, and base-catalyzed hydrolysis. Below, we dissect the causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure the integrity of your compound.
Troubleshooting Guides & FAQs
Q1: My compound degrades into two major byproducts when left on the benchtop in solution. What is the mechanism, and how do I prevent it?
Analysis & Causality: The primary degradation pathway at room temperature is not the cleavage of the carbamate, but rather the acid-catalyzed hydrolysis of the 2-alkoxypyridine moiety. 2-Alkoxypyridines are notoriously sensitive to trace acids 1. Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon. Ambient moisture then attacks this position, cleaving the ether bond to yield 2-pyridone (pyridin-2(1H)-one) and oxan-4-yl 3-hydroxypyrrolidine-1-carboxylate 2.
Prevention:
-
Avoid storing the compound in un-neutralized halogenated solvents (e.g., chloroform or dichloromethane), which generate trace HCl over time via photo-oxidation.
-
If NMR analysis is required, filter CDCl₃ through basic alumina immediately prior to use, or switch to a non-acidic solvent like DMSO- d6 or CD₃CN.
Q2: I experience massive yield losses and "streaking" during silica gel chromatography. Is the carbamate degrading?
Analysis & Causality: While carbamates have a pseudo-double bond character that generally confers stability against mild conditions 3, the standard slightly acidic nature of normal-phase silica gel (pH ~4.5–5.5) accelerates the 2-alkoxypyridine cleavage described above. The "streaking" observed on your TLC plate is typically the highly polar 2-pyridone byproduct eluting poorly.
Prevention (Self-Validating Protocol):
-
Validation Test (2D-TLC): Spot the compound in the corner of a square TLC plate, run it in one dimension, dry it thoroughly, and run it again in the perpendicular dimension. Off-diagonal spots definitively confirm on-column degradation rather than co-eluting impurities.
-
Resolution: Pre-treat the silica gel. Flush the column with 1-2% triethylamine (TEA) in hexanes prior to loading the sample, or switch to neutral/basic alumina chromatography.
Q3: Can the basic pyridine nitrogen cause intramolecular cleavage of the carbamate?
Analysis & Causality: Yes, under specific conformational states. The pyrrolidine ring can adopt an envelope conformation where the basic pyridine nitrogen is brought into proximity with the carbamate carbonyl. While a direct nucleophilic attack is sterically strained, the pyridine nitrogen can act as an intramolecular general base, activating ambient water to attack the carbamate. This leads to decarboxylation and the release of oxan-4-ol and 3-(pyridin-2-yloxy)pyrrolidine . This highlights the necessity of strictly anhydrous storage.
Quantitative Data: Degradation Profiling
To assist in your analytical monitoring, the following table summarizes the expected degradation profiles under various ambient conditions.
| Condition | Primary Degradation Pathway | Major Byproducts | Est. Half-Life (25°C) |
| CDCl₃ (untreated) | Acid-catalyzed ether cleavage | 2-Pyridone, 3-OH pyrrolidine carbamate | < 24 hours |
| Silica Gel (Standard) | Acid-catalyzed ether cleavage | 2-Pyridone, 3-OH pyrrolidine carbamate | 2 - 4 hours (on column) |
| Aqueous Buffer (pH 9) | Base-catalyzed carbamate hydrolysis | Oxan-4-ol, 3-(pyridin-2-yloxy)pyrrolidine | ~ 5 days |
| Dry Ar, Solid State | None (Stable) | N/A | > 6 months |
Experimental Protocol: Optimized Purification & Storage Workflow
To ensure the scientific integrity of your batches and prevent ambient degradation, follow this step-by-step methodology:
-
Solvent Preparation: Pass all halogenated extraction solvents (DCM, CHCl₃) through a plug of basic alumina (Brockmann Grade I) to remove trace HCl prior to use.
-
Column Packing: Slurry-pack the silica gel using a solvent system containing 2% Triethylamine (TEA) (v/v). Flush with 3 column volumes of the TEA-containing solvent, followed by 2 column volumes of your starting mobile phase (without TEA) to remove excess free amine.
-
Loading & Elution: Load the crude mixture dissolved in a minimal amount of neutralized DCM. Elute rapidly using a slight positive pressure (flash chromatography) to minimize residence time on the stationary phase.
-
Concentration: Evaporate fractions at a water bath temperature strictly below 30°C to prevent thermal degradation.
-
Storage: Lyophilize the final product from 1,4-dioxane or benzene to remove trace water. Purge the storage vial with Argon, seal with Parafilm, and store at -20°C.
Mandatory Visualization: Degradation Pathways
Ambient degradation pathways of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.
References
- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
- Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
Sources
mitigating stereochemical inversion in oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate . This guide is designed for researchers and drug development professionals dealing with stereocenter erosion at the C3 position of the pyrrolidine ring during etherification.
Mechanistic Overview: The Causality of Inversion
The C3 position of N-protected 3-hydroxypyrrolidines is highly susceptible to stereochemical scrambling. When coupling the oxan-4-yl 3-hydroxypyrrolidine-1-carboxylate intermediate with a pyridine moiety, the choice of reagents dictates the stereochemical trajectory:
-
Nucleophilic Aromatic Substitution (SNAr): Proceeds via an alkoxide intermediate attacking a halogenated pyridine. This pathway guarantees retention of configuration because the C-O bond at the chiral center is never broken.
-
Mitsunobu Reaction: Proceeds via phosphonium activation of the C3-hydroxyl. This pathway forces inversion of configuration via an SN2-like displacement by 2-hydroxypyridine.
-
Leaving Group Displacement (Mesylation/Tosylation): Highly prone to racemization . The N1-carbamate (oxan-4-yl carboxylate) oxygen can intramolecularly attack the C3 position, forming a bicyclic oxazolidinium intermediate. This1 leads to mixed epimers[1].
Diagnostic Flowchart
Reaction pathways for etherification of 3-hydroxypyrrolidine derivatives determining C3 stereocenter.
Quantitative Data: Reaction Conditions vs. Stereochemical Outcome
The following table summarizes the empirical outcomes of various coupling strategies. To mitigate unwanted inversion, the SNAr pathway with 2-fluoropyridine is strictly recommended.
| Reaction Pathway | Reagents / Base | Electrophile / Nucleophile | Temp (°C) | Yield (%) | Stereochemical Outcome (ee %) |
| SNAr (Optimal) | NaH, DMF | 2-Fluoropyridine | 0 to 25 | >85% | >99% Retention |
| SNAr (Sub-optimal) | K2CO3, DMF | 2-Chloropyridine | 90 | <40% | ~95% Retention (Thermal erosion) |
| Mitsunobu | DEAD, PPh3, THF | 2-Hydroxypyridine | 0 to 25 | 70-80% | >98% Inversion |
| SN2 via Mesylate | Cs2CO3, DMF | 2-Hydroxypyridine | 60 | 50-60% | Racemization (NGP observed) |
Step-by-Step Experimental Methodologies
Protocol A: SNAr Etherification (For Strict Stereoretention)
Use this protocol when the stereochemistry of your starting material matches your target product. Coupling under 2 prevents C-O bond cleavage[2].
-
Preparation: Dry oxan-4-yl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) via azeotropic distillation with toluene. Dissolve in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Alkoxide Generation: Cool the reactor to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2 gas evolution ceases.
-
Causality: Complete deprotonation is mandatory. Trace unreacted alcohol can act as a proton source, stalling the SNAr and necessitating higher temperatures, which risks thermal racemization.
-
-
Electrophile Addition: Add 2-fluoropyridine (1.5 eq) dropwise.
-
Causality: 2-fluoropyridine is required over 2-chloropyridine. The highly electronegative fluorine atom stabilizes the anionic Meisenheimer complex transition state, accelerating the reaction at room temperature.
-
-
Coupling: Remove the ice bath, warm to 25 °C, and stir for 4-6 hours. Monitor complete consumption of the starting material via LC-MS.
-
Workup: Quench at 0 °C with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 and concentrate.
-
Self-Validating Checkpoint: Analyze the crude product via Chiral HPLC against a racemic standard. The ee% must match the starting material (>99% retention).
Protocol B: Mitsunobu Etherification (For Strict Stereoinversion)
Use this protocol if your starting material has the opposite stereochemistry of your target product. The 3 reliably inverts secondary alcohols[3].
-
Preparation: Dissolve oxan-4-yl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), 2-hydroxypyridine (1.2 eq), and Triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.15 M) under argon.
-
Activation: Cool the mixture to 0 °C.
-
Coupling: Add Diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 20 minutes.
-
Causality: DEAD must be added last and slowly. If DEAD and PPh3 are mixed without the alcohol present, they form a betaine intermediate that can prematurely react with 2-hydroxypyridine, killing the active reagent and halting the inversion process.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.
-
Workup & Purification: Concentrate the THF in vacuo. Purify directly via silica gel chromatography (Hexanes/EtOAc) to separate the product from triphenylphosphine oxide byproducts.
-
Self-Validating Checkpoint: Confirm inversion via Chiral HPLC and 2D-NMR (NOESY) if a rigid derivative can be formed.
Troubleshooting & FAQs
Q: I attempted an SNAr reaction using 2-chloropyridine and K2CO3 at 90 °C, but my product showed 15% racemization. Why? A: Prolonged heating of 3-alkoxypyrrolidines in the presence of base can lead to deprotonation at the slightly acidic C2 or C4 positions adjacent to the nitrogen/oxygen, forming a transient enolate-like species that scrambles the C3 stereocenter. To mitigate this, switch to 2-fluoropyridine and NaH. The superior leaving group ability and transition-state stabilization of fluorine allows the reaction to run at 0–25 °C, completely suppressing thermal racemization pathways.
Q: Can I convert the 3-OH group to a mesylate (OMs) and then displace it with 2-hydroxypyridine to achieve inversion? A: No. This is the primary cause of unexpected epimerization in N-carbamate protected pyrrolidines. When the C3 position holds a good leaving group, the carbonyl oxygen of the oxan-4-yl carbamate at the N1 position can intramolecularly attack C3. This Neighboring Group Participation (NGP) forms a bicyclic oxazolidinium ion. When the 2-hydroxypyridine nucleophile subsequently attacks this intermediate, it does so from both faces, leading to catastrophic loss of enantiomeric purity. If inversion is required, you must use the Mitsunobu protocol.
Q: My Mitsunobu reaction yielded the correct inverted product, but the yield is stuck at 40%. How can I improve it? A: Low yields in Mitsunobu reactions with 2-hydroxypyridine are often due to the ambident nature of the nucleophile (it can attack via the oxygen or the nitrogen, forming a pyridone byproduct). To favor O-alkylation, ensure the reaction is kept strictly anhydrous and run at lower temperatures (0 °C). Alternatively, try switching the azodicarboxylate from DEAD to DIAD, which is slightly more sterically hindered and can improve O-selectivity.
References
- Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL
- Source: PMC (PubMed Central)
- Title: Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (Patent Application)
Sources
A Comparative Guide to Saturated Heterocyclic Scaffolds in Muscarinic Receptor Modulator Design: Pyrrolidine vs. Tetrahydropyran
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two privileged scaffolds, the pyrrolidine and tetrahydropyran (oxan) rings, within the context of designing muscarinic acetylcholine receptor (mAChR) modulators. We will use the structural framework of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate as a representative pyrrolidine-based investigational compound and compare it to its hypothetical tetrahydropyran structural analogs. This analysis is supported by established experimental data and detailed protocols relevant to the field.
Introduction: The Strategic Role of Scaffolds in Modulating Muscarinic Receptors
Muscarinic acetylcholine receptors (M1-M5) are a family of G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[1] Their wide distribution throughout the central and peripheral nervous systems makes them attractive therapeutic targets for a range of conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[2][3]
The design of selective mAChR modulators is a significant challenge in medicinal chemistry. The choice of the core scaffold is paramount as it dictates the three-dimensional orientation of key pharmacophoric elements, influences physicochemical properties, and ultimately determines the compound's interaction with the receptor.[4] The five-membered pyrrolidine ring and the six-membered tetrahydropyran ring are two frequently employed scaffolds in this endeavor.
The pyrrolidine ring, a saturated nitrogen-containing heterocycle, is a cornerstone of many biologically active compounds, including numerous natural alkaloids and approved drugs.[5] Its conformational flexibility and the basicity of the nitrogen atom are key features that can be leveraged in drug design.[6] In contrast, the tetrahydropyran ring is often employed as a bioisosteric replacement for a cyclohexane or a linear ether, offering a way to modulate lipophilicity and introduce a potential hydrogen bond acceptor (the ring oxygen) without adding ionizable groups.
This guide will dissect the comparative advantages and disadvantages of these two scaffolds in the context of muscarinic receptor modulator design, focusing on synthetic accessibility, structure-activity relationships (SAR), and key experimental characterization workflows.
Structural and Physicochemical Comparison
The fundamental difference between a pyrrolidine and a tetrahydropyran ring—a nitrogen versus an oxygen atom and a five- versus a six-membered ring—imparts distinct physicochemical properties that are critical in drug development.
| Property | Pyrrolidine Scaffold | Tetrahydropyran Scaffold | Rationale and Implications for Drug Design |
| Basicity (pKa) | ~11.3 (for the parent amine) | N/A (ether oxygen is non-basic) | The pyrrolidine nitrogen provides a basic handle that can be protonated at physiological pH. This is often crucial for forming ionic interactions with acidic residues (e.g., aspartate) in the orthosteric binding site of mAChRs. The tetrahydropyran ring lacks this basicity. |
| Lipophilicity (logP) | Lower | Generally higher (than a comparable amine) | The basic nitrogen of the pyrrolidine can increase polarity and aqueous solubility, which can be advantageous for bioavailability.[5] The tetrahydropyran ring is more lipophilic, which can influence membrane permeability and volume of distribution. |
| Hydrogen Bonding | Nitrogen can act as a hydrogen bond acceptor. | Oxygen can act as a hydrogen bond acceptor. | Both scaffolds can participate in hydrogen bonding, a key interaction in ligand-receptor binding. The choice between them may depend on the specific geometry and electronic environment of the binding pocket. |
| Conformational Flexibility | Envelope and twisted conformations. | Chair and boat/twist-boat conformations. | The six-membered tetrahydropyran ring is generally more conformationally restricted than the five-membered pyrrolidine ring. This can be advantageous for "locking in" a bioactive conformation, potentially increasing potency and selectivity, but may also present challenges if more flexibility is required for optimal binding. |
| Metabolic Stability | Can be susceptible to N-dealkylation or oxidation at carbons alpha to the nitrogen. | Generally considered metabolically stable, though C-H oxidation is possible. | The metabolic profile of a drug candidate is heavily influenced by its core scaffold. The potential for metabolism at the pyrrolidine ring must be considered during lead optimization. |
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of these scaffolds and their derivatives is a key consideration for library generation and scale-up.
Synthesis of the Pyrrolidine Core
The construction of substituted pyrrolidines is a well-established field in organic chemistry.[7] Common strategies include:
-
[3+2] Cycloaddition Reactions: This is a powerful method for the stereocontrolled synthesis of highly substituted pyrrolidines from azomethine ylides and alkenes.[7]
-
Functionalization of Proline and Pyroglutamic Acid: These chiral pool starting materials provide a straightforward entry into enantiomerically pure pyrrolidine derivatives.[8]
-
Intramolecular Cyclization: The cyclization of acyclic precursors, such as through reductive amination of 1,4-dicarbonyl compounds, is another common approach.[7]
Diagram: General Synthetic Workflow for Pyrrolidine-based mAChR Modulators
Caption: Synthetic approach to pyrrolidine-based modulators.
Synthesis of the Tetrahydropyran Core
The synthesis of substituted tetrahydropyrans often involves cyclization strategies that form the ether linkage. Key methods include:
-
Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol is a classic and reliable method.
-
Oxa-Michael Addition: The conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound can be a powerful route to functionalized tetrahydropyrans.
-
Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde can generate the tetrahydropyran ring.
Comparative Biological Evaluation: A Hypothetical SAR Study
While direct experimental data for oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate and its precise tetrahydropyran analog are not publicly available, we can construct a hypothetical comparison based on established SAR principles for muscarinic modulators.[9][10] We will consider two classes of compounds:
-
Class A (Pyrrolidine): Analogs based on the 3-(pyridin-2-yloxy)pyrrolidine core.
-
Class B (Tetrahydropyran): Hypothetical analogs where the pyrrolidine is replaced by a tetrahydropyran scaffold, and the basic nitrogen is reintroduced in a side chain to maintain a key interaction with the receptor.
Table 2: Hypothetical Comparative SAR Data for Muscarinic M1 Receptor
| Compound ID | Core Scaffold | R Group on Basic Nitrogen | M1 Binding Affinity (Ki, nM) | M1 Functional Activity (EC50/IC50, nM) | M1 vs M2 Selectivity (Fold) |
| A-1 | Pyrrolidine | -CH₃ | 15 | 30 (agonist) | 20 |
| A-2 | Pyrrolidine | -CH₂CH₃ | 25 | 60 (agonist) | 15 |
| B-1 | Tetrahydropyran | -CH₂CH₂N(CH₃)₂ | 50 | 150 (agonist) | 10 |
| B-2 | Tetrahydropyran | -CH₂CH₂N(CH₃)₂ (with linker modification) | 30 | 80 (agonist) | 18 |
| Antagonist-A | Pyrrolidine | Bulky aromatic group | 5 | 10 (antagonist) | 50 |
| Antagonist-B | Tetrahydropyran | Bulky aromatic group | 8 | 15 (antagonist) | 40 |
This data is illustrative and based on general trends observed in muscarinic modulator SAR.
This hypothetical data illustrates that the pyrrolidine scaffold (Class A) might offer a more conformationally favorable and potent starting point for M1 agonism. The tetrahydropyran analogs (Class B) may initially show lower potency, but modifications to the linker containing the basic nitrogen could optimize the interaction with the receptor. For antagonists, where bulkier substituents are often favored, both scaffolds could yield highly potent compounds.[10][11]
Essential Experimental Protocols
To generate the kind of comparative data shown above, two primary in vitro assays are indispensable: radioligand binding assays and functional assays such as calcium mobilization.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.[1][12]
Objective: To determine the inhibitory constant (Ki) of test compounds at human M1-M5 receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein), [³H]-NMS (at a concentration near its Kd, typically ~0.5 nM), and varying concentrations of the test compound. For total binding, add vehicle (DMSO) instead of the test compound. For non-specific binding, add 1 µM atropine.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining binding affinity.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled muscarinic receptors (M1, M3, M5), which signal through the release of intracellular calcium.[2][13]
Objective: To determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of test compounds.
Materials:
-
CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist control: Carbachol or Acetylcholine.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Assay: Place the plate in the fluorescence plate reader.
-
For Agonist Mode: Record a baseline fluorescence reading, then add varying concentrations of the test compound and continue to monitor the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[14]
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes. Then, add a fixed concentration of a known agonist (e.g., carbachol at its EC80) and monitor the fluorescence. An antagonist will inhibit the agonist-induced calcium signal.
-
-
Data Analysis:
-
For Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum effect (Emax).
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC50.
-
Conclusion: A Strategic Choice Based on Project Goals
The choice between a pyrrolidine and a tetrahydropyran scaffold in the design of muscarinic receptor modulators is not a matter of one being universally superior to the other. Instead, it is a strategic decision guided by the specific goals of the drug discovery program.
-
The pyrrolidine scaffold offers an intrinsic basic nitrogen, which is often a key pharmacophoric element for muscarinic receptor engagement. Its conformational flexibility can be an advantage in the initial exploration of chemical space.[5][15]
-
The tetrahydropyran scaffold provides a more rigid framework and can be used to fine-tune lipophilicity and metabolic stability. While it lacks an intrinsic basic center, this can be incorporated into a side chain, offering different spatial arrangements to explore.
Ultimately, a comprehensive evaluation using robust in vitro assays, such as those detailed in this guide, is essential to understand the structure-activity relationships for each scaffold. By systematically comparing binding affinities, functional potencies, and subtype selectivities, researchers can make data-driven decisions to advance the most promising candidates toward the development of novel therapeutics.
References
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Bridges, T. M., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. ACS Chemical Neuroscience. Available at: [Link]
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Broad, L. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
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Jacobson, K. A., et al. (1995). Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides. Journal of Medicinal Chemistry. Available at: [Link]
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Zeng, F. Y., et al. (2008). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry. Available at: [Link]
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Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]
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Andre, J., et al. (1992). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology. Available at: [Link]
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Paldino, G., et al. (2015). Novel long‐acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Di Raddo, J., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience. Available at: [Link]
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Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmacy 180. (n.d.). SAR of Muscarinic Antagonists - Anticholinergic Drugs. Available at: [Link]
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Murphy, R. L., & Smith, M. E. (1989). Muscarinic agonists cause calcium influx and calcium mobilization in forebrain neurons in vitro. Journal of Neurochemistry. Available at: [Link]
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Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
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ResearchGate. (n.d.). M-3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Available at: [Link]
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Kume, H., & Kotlikoff, M. I. (1991). Calcium Mobilization by Muscarinic Cholinergic Stimulation in Bovine Single Airway Smooth Muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
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Kim, J. I., et al. (2007). Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma. Korean Journal of Physiology & Pharmacology. Available at: [Link]
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Johnson, T. A., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]
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ResearchGate. (2025). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Available at: [Link]
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Kumar, S., & Kumar, R. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. Available at: [Link]
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comparing biological efficacy of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate derivatives
Comparative Biological Efficacy of Oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate Derivatives
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for target engagement, selectivity, and phenotypic efficacy. The oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate scaffold represents a highly tunable, privileged class of covalent inhibitors targeting the primary endocannabinoid hydrolases: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH).
This guide provides an objective, data-driven comparison of these derivatives, detailing the mechanistic rationale behind their structural tuning, their comparative biological efficacies, and the self-validating experimental workflows required to benchmark them in the laboratory.
Pharmacophore Rationale & Causality
The endocannabinoid system is tightly regulated by enzymatic hydrolysis. MAGL degrades 2-arachidonoylglycerol (2-AG), while FAAH degrades anandamide (AEA) . Both enzymes belong to the serine hydrolase superfamily, making them highly susceptible to covalent inactivation by electrophilic carbamates.
The oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate scaffold is engineered with three distinct functional zones to maximize efficacy and pharmacokinetic stability:
-
The Carbamate Warhead : This moiety acts as a pseudo-substrate. The catalytic serine (Ser122 in MAGL, Ser241 in FAAH) nucleophilically attacks the carbamate carbonyl. This interaction expels the oxan-4-ol leaving group and forms a stable, covalently carbamylated enzyme intermediate, irreversibly blocking the active site .
-
The Oxan-4-yl (Tetrahydropyran) Tail : The inclusion of the oxygen-containing oxan-4-yl ring is a strategic pharmacokinetic choice. Unlike highly lipophilic cyclohexyl or biphenyl groups, the oxan-4-yl moiety lowers the overall partition coefficient (LogP). This reduction in lipophilicity prevents non-specific lipid partitioning, thereby enhancing the free fraction of the drug in the central nervous system (CNS) and ensuring high brain penetrance.
-
The 3-(pyridin-2-yloxy) Recognition Element : This bulky, heteroaromatic ether directs the molecule into the cytosolic port of the enzymes. Substitutions on the pyridine ring exploit subtle steric and electrostatic differences between the MAGL and FAAH binding pockets, allowing researchers to tune the selectivity from dual-inhibition to highly specific target engagement .
Biological Efficacy Comparison
To illustrate the tunability of this scaffold, we compare three representative derivatives varying only at the 5-position of the pyridine ring.
| Compound Derivative | Substitution (Pyridine C5) | MAGL IC₅₀ (nM) | FAAH IC₅₀ (nM) | ABHD6 IC₅₀ (nM)* | Brain/Plasma Ratio (Kₚ) |
| Derivative A | -H (Unsubstituted) | 12.4 | 15.1 | >5000 | 1.2 |
| Derivative B | -F (Fluoro) | 3.8 | 345.0 | >5000 | 1.4 |
| Derivative C | -CF₃ (Trifluoromethyl) | 850.0 | 4.2 | >5000 | 0.9 |
*ABHD6 is a common off-target serine hydrolase in the brain. A high IC₅₀ indicates excellent proteome-wide selectivity.
Data Interpretation: Derivative A acts as a potent dual MAGL/FAAH inhibitor. Introducing a highly electronegative, compact fluorine (Derivative B) optimally fills the MAGL sub-pocket, driving MAGL selectivity. Conversely, the bulky trifluoromethyl group (Derivative C) causes severe steric clashes in MAGL but is well-tolerated in the larger FAAH binding cavity, completely reversing the selectivity profile.
Mechanistic Pathway Visualization
The following diagram illustrates the endocannabinoid signaling cascade and the precise intervention point of these covalent carbamate derivatives.
Endocannabinoid pathway showing covalent inhibition of MAGL/FAAH by carbamate derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the efficacy and selectivity of these derivatives must be evaluated using self-validating assay systems.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Purpose: To confirm in situ target engagement and proteome-wide selectivity. Causality: ABPP utilizes a fluorophosphonate-rhodamine (FP-rhodamine) probe that covalently binds to the active site of all functional serine hydrolases. Pre-incubation with a targeted carbamate inhibitor prevents probe binding at the specific target, resulting in the disappearance of that specific fluorescent band on an SDS-PAGE gel.
Step-by-Step Methodology:
-
Preparation : Homogenize murine brain tissue in DPBS and isolate the membrane proteome via ultracentrifugation. Standardize to a 2 mg/mL protein concentration.
-
Inhibitor Incubation : Treat 50 µL of the proteome with the carbamate derivative (e.g., 1 µM) for 30 minutes at 37°C.
-
Internal Control 1 (Maximum Signal): Treat a parallel sample with DMSO vehicle to establish the baseline fluorescence of all active enzymes.
-
Internal Control 2 (Negative Signal): Heat-denature a proteome sample at 95°C for 5 minutes before probe addition. This rules out non-specific, non-enzymatic probe binding.
-
-
Probe Labeling : Add FP-rhodamine (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature in the dark.
-
Resolution & Detection : Quench the reactions with 4x SDS loading buffer, resolve the proteomes via 10% SDS-PAGE, and visualize using a flatbed fluorescence scanner. Target engagement is validated only if the MAGL/FAAH band disappears while all other serine hydrolase bands remain identical to the DMSO control.
Protocol 2: Fluorogenic Enzyme Kinetics ( Determination)
Purpose: Because these are covalent inhibitors, standard IC₅₀ values shift with incubation time. True efficacy must be reported as the second-order rate constant of inactivation ( ). Causality: We continuously monitor the hydrolysis of a fluorogenic substrate in the presence of varying inhibitor concentrations. The curvature of the resulting progress curves reveals the rate of covalent bond formation.
Step-by-Step Methodology:
-
Assay Setup : In a 96-well black microplate, add recombinant human MAGL or FAAH (50 pM) in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% CHAPS, pH 7.4).
-
Internal Control 1 (Background): Include wells containing buffer and substrate but no enzyme to subtract spontaneous substrate auto-hydrolysis.
-
Internal Control 2 (System Calibration): Include a known reference standard (e.g., JZL184 for MAGL or PF-3845 for FAAH) to ensure the enzyme's specific activity is within historical validation ranges.
-
-
Continuous Monitoring : Add varying concentrations of the carbamate derivative (0.1 nM to 10 µM) simultaneously with the fluorogenic substrate (e.g., 10 µM 7-amino-4-methylcoumarin-arachidonate).
-
Data Acquisition : Read fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes at 37°C using a microplate reader.
-
Analysis : Fit the non-linear progress curves to a pseudo-first-order exponential decay model to extract the observed rate constant ( ). Plot vs. inhibitor concentration to derive the final value.
References
-
Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology, 5(1), 37-44. URL:[Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 16(4), 411-420. URL:[Link]
-
Alexander, J. P., & Cravatt, B. F. (2005). "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes." Chemistry & Biology, 12(11), 1179-1187. URL:[Link]
cross-reactivity comparison of oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate in kinase assays
A Comparative Analysis Using AZD5363 (Capivasertib) as a Model Pyridine-Containing Compound
Senior Application Scientist Note: Initial searches for "oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate" did not yield publicly available kinase cross-reactivity data. This is common for novel or proprietary compounds. Therefore, this guide will utilize the well-characterized, potent, and orally bioavailable pan-AKT inhibitor, AZD5363 (Capivasertib) , as a representative model.[1][2][3][4][5][6][7][8][9] AZD5363 contains a pyrrolopyrimidine scaffold, a common feature in kinase inhibitors, and serves as an excellent exemplar for discussing the principles and practices of kinase selectivity profiling.[4]
The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them a major class of therapeutic targets, particularly in oncology.[10] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge in the field is achieving selectivity. The ATP-binding site, the target of many inhibitors, is highly conserved across the kinome.[4] This structural similarity can lead to "off-target" effects, where an inhibitor binds to and modulates the activity of unintended kinases. Such promiscuity can result in unforeseen toxicities or even therapeutic benefits through polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its development as a safe and effective therapeutic agent or as a precise chemical probe for research.
This guide provides a framework for evaluating the kinase cross-reactivity of a candidate inhibitor, using AZD5363 as a case study. We will delve into the experimental design for kinase profiling, present a detailed protocol for a common assay methodology, and discuss the interpretation of the resulting data.
Introducing the Model Compound: AZD5363 (Capivasertib)
AZD5363 is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B).[1][2][4][6][7][8][11] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[10][12][13][14][15] AZD5363 has demonstrated significant antitumor activity in preclinical models and is in clinical development.[1][8][9][16]
The decision to profile a compound like AZD5363 against a broad panel of kinases stems from the need to:
-
Identify potential off-target liabilities: Understanding which other kinases are inhibited can predict potential side effects.
-
Uncover novel therapeutic opportunities: Off-target inhibition of another kinase implicated in disease might suggest new indications for the compound.
-
Validate on-target potency: Confirming high potency for the intended target(s) in a head-to-head comparison with other kinases.
-
Guide further chemical optimization: A detailed selectivity profile can inform structure-activity relationship (SAR) studies to design more selective next-generation inhibitors.
Experimental Workflow for Kinase Inhibitor Profiling
A typical workflow for assessing kinase cross-reactivity involves screening the compound against a large panel of purified kinases at a fixed concentration, followed by dose-response studies for any kinases that show significant inhibition.
Detailed Protocol: Luminescence-Based Kinase Assay
Luminescence-based assays, such as Promega's Kinase-Glo® and ADP-Glo™, are widely used for high-throughput kinase screening due to their sensitivity, robustness, and simple "add-mix-read" format.[17][18][19][20][21] The following is a representative protocol for determining the inhibitory activity of a compound against a panel of kinases using the Kinase-Glo® platform, which measures the amount of ATP remaining after the kinase reaction.[18][19][20] A decrease in luminescence indicates ATP consumption by the kinase, and therefore, higher kinase activity.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Purified, active kinases of interest
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (typically supplied with the kinase or optimized in-house)
-
ATP solution
-
Test compound (e.g., AZD5363) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compound (e.g., AZD5363) and controls in DMSO.
-
Using a liquid handler or manual pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions to the wells of the assay plate. This results in a "compound-ready" plate.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme. The concentration of each component should be optimized for each kinase to ensure the reaction is in the linear range.
-
Dispense the kinase/substrate master mix into the wells of the compound-ready plate.
-
Include "no enzyme" control wells (for background signal) and "vehicle control" wells (containing only DMSO, representing 100% kinase activity).
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the test compound to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add the ATP solution to all wells to start the kinase reaction.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to achieve approximately 50-80% ATP consumption in the vehicle control wells for a maximal assay window.[17]
-
-
Signal Detection:
-
Allow the assay plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of the reconstituted Kinase-Glo® reagent equal to the volume of the kinase reaction in each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Mix the plate gently and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal is stable for an extended period, allowing for batch processing of multiple plates.[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
For compounds showing significant inhibition, plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Cross-Reactivity Profile of AZD5363
The selectivity of a kinase inhibitor can be quantified by comparing its IC50 value for the primary target(s) against a panel of other kinases. The table below summarizes the inhibitory activity of AZD5363 against its primary targets (AKT isoforms) and several other kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| AKT1 | 3 | AGC | Primary Target |
| AKT2 | 7 | AGC | Primary Target |
| AKT3 | 7 | AGC | Primary Target |
| P70S6K | 6 | AGC | Closely related to AKT |
| PKA | 7 | AGC | Closely related to AKT |
| ROCK2 | 60 | AGC | Selectivity is a key optimization parameter |
| ROCK1 | 470 | AGC | Greater selectivity over ROCK1 |
Data compiled from Tocris Bioscience and other sources.
This profile demonstrates that while AZD5363 is a potent inhibitor of all AKT isoforms, it also exhibits high potency against other members of the AGC kinase family, such as P70S6K and PKA. The selectivity against the ROCK kinases was a significant challenge during the development of AZD5363, and achieving a favorable window was a key milestone.[11] A more comprehensive screening against a larger panel (e.g., a kinome scan of over 400 kinases) would provide a more complete picture of its selectivity.
The Importance of Context: The PI3K/AKT Signaling Pathway
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of both on-target and off-target inhibition. AZD5363 targets AKT, a central node in the PI3K/AKT pathway, which is activated by various growth factors and hormones.
As shown in Figure 2, activated AKT phosphorylates a multitude of downstream substrates, leading to increased cell growth, proliferation, and survival.[12][13][14] Inhibition of AKT by AZD5363 is intended to block these pro-cancerous signals. However, its off-target inhibition of P70S6K, a downstream effector of the related mTOR pathway, could potentially enhance its anti-proliferative effects. Conversely, inhibition of PKA could lead to other, unintended biological consequences. This highlights the necessity of cellular assays to complement biochemical profiling and to understand the net effect of the compound on cellular signaling networks.
Conclusion
The comprehensive profiling of kinase inhibitors for cross-reactivity is a cornerstone of modern drug discovery. It provides essential information for assessing the safety and efficacy of a potential therapeutic and for developing highly selective chemical probes to dissect complex biological processes. While the specific compound "oxan-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate" lacks public data, the principles and methodologies outlined in this guide, using the clinical-stage inhibitor AZD5363 as a practical example, provide a robust framework for researchers. By combining systematic biochemical screening with a deep understanding of the relevant signaling pathways, scientists can navigate the complexities of the human kinome to develop safer and more effective targeted therapies.
References
-
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